
Sodium 6-bromopyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-bromopyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H5BrNNaO2S. It is a sodium salt derivative of 6-bromopyridine-2-sulfinic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 6-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the copper-assisted conversion of hydroxypyridines and sodium sulfinates into pyridinyl sulfonate esters. This method uses copper bromide (CuBr2) as a medium and operates under base- and ligand-free conditions . Another method involves the palladium-catalyzed cross-coupling reaction of 2-pyridyl sulfinate salts with bromopyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the specific requirements of the end application.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-bromopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Sodium 6-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of sodium 6-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound highly reactive and versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
- Sodium 6-chloropyridine-2-sulfinate
- Sodium 6-fluoropyridine-2-sulfinate
- Sodium 6-iodopyridine-2-sulfinate
Comparison: Sodium 6-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. For instance, the bromine atom can participate in specific substitution reactions that chlorine, fluorine, or iodine may not favor. This uniqueness makes it a valuable compound in organic synthesis and various industrial applications .
Propiedades
Fórmula molecular |
C5H3BrNNaO2S |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
sodium;6-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clave InChI |
TYFKDSILGNWVRI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=NC(=C1)Br)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
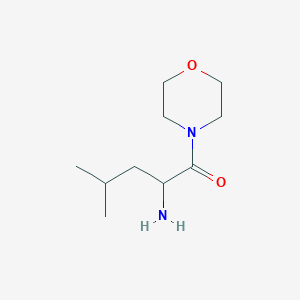
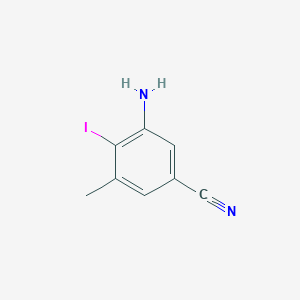
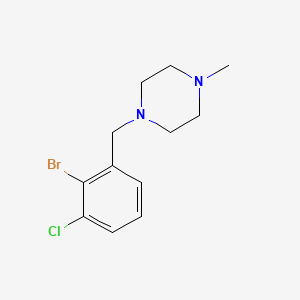
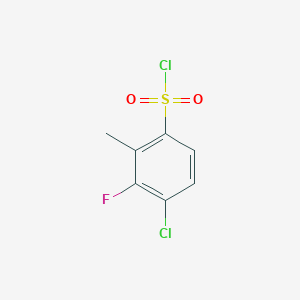
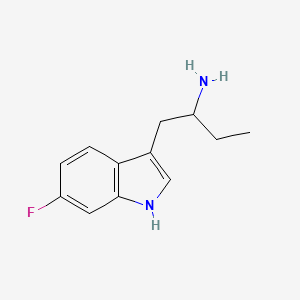
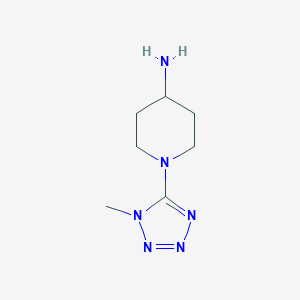
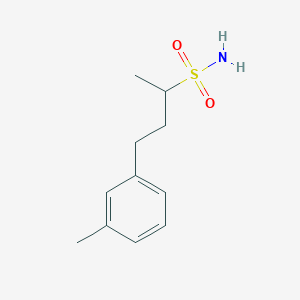
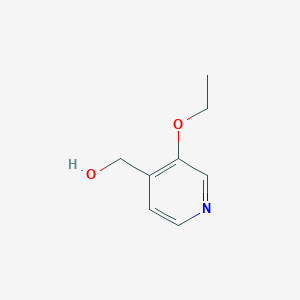


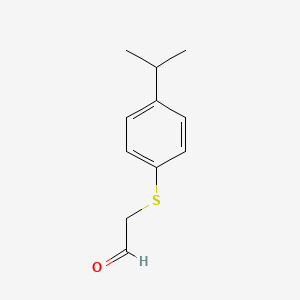
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
